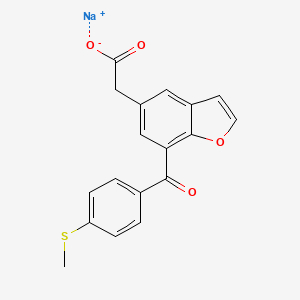

Tifurac sodium anhydrous

Description

Tifurac sodium anhydrous (C₁₈H₁₃NaO₄S, molecular weight: 348.3 g/mol) is a benzofuranacetic acid derivative patented by Syntex, Inc., with notable analgesic, anti-inflammatory, and antipyretic properties . Its synthesis involves the reaction of benzofuranacetic acid with sodium hydroxide in an aqueous medium under controlled temperature and pH conditions, yielding a sodium salt with high purity (>99.9%) verified via HPLC and mass spectrometry . Preclinical studies demonstrate its efficacy in rat paw edema and mouse writhing tests, where it exhibits potent cyclooxygenase (COX) inhibition, a mechanism central to its therapeutic effects .

Structure

3D Structure of Parent

Properties

CAS No. |

514172-76-0 |

|---|---|

Molecular Formula |

C18H13NaO4S |

Molecular Weight |

348.3 g/mol |

IUPAC Name |

sodium;2-[7-(4-methylsulfanylbenzoyl)-1-benzofuran-5-yl]acetate |

InChI |

InChI=1S/C18H14O4S.Na/c1-23-14-4-2-12(3-5-14)17(21)15-9-11(10-16(19)20)8-13-6-7-22-18(13)15;/h2-9H,10H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

AMHWUAATYNXBDN-UHFFFAOYSA-M |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=C3C(=CC(=C2)CC(=O)[O-])C=CO3.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tifurac sodium anhydrous involves several steps:

Acylation of 2,3-dihydrobenzofuran: This step uses acetyl chloride and aluminum chloride (AlCl3) in dichloromethane to produce 5-acetyl-2,3-dihydrobenzofuran.

Reaction with sulfur and morpholine: The product from the first step reacts with sulfur, morpholine, and p-toluenesulfonic acid at high temperatures to yield 2-(2,3-dihydrobenzofuran-5-yl)thioacetic acid morpholide.

Esterification: This acid is esterified with ethanol and sulfuric acid in refluxing toluene to form an ester.

Hydrolysis and Dehydrogenation: The final steps involve hydrolysis with sodium hydroxide (NaOH) in refluxing methanol-water and dehydrogenation with N-bromosuccinimide (NBS) and dibenzoyl peroxide in refluxing carbon tetrachloride (CCl4).

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tifurac sodium anhydrous undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) and dibenzoyl peroxide.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: N-bromosuccinimide (NBS), dibenzoyl peroxide, carbon tetrachloride (CCl4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS and dibenzoyl peroxide yields dehydrogenated products .

Scientific Research Applications

Tifurac sodium anhydrous has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Investigated for its potential effects on cellular processes and pathways.

Medicine: Studied for its analgesic, anti-inflammatory, and antipyretic properties in preclinical models.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

Tifurac sodium anhydrous exerts its effects through several mechanisms:

Analgesic and Anti-inflammatory: The compound inhibits the production of prostaglandins by blocking the cyclooxygenase (COX) enzymes, reducing inflammation and pain.

Antipyretic: It acts on the hypothalamus to regulate body temperature, thereby reducing fever.

Molecular Targets and Pathways: The primary targets are the COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Tifurac sodium anhydrous is compared to three widely used NSAIDs: diclofenac , ibuprofen , and naproxen . Below is a detailed analysis:

| Parameter | This compound | Diclofenac | Ibuprofen | Naproxen |

|---|---|---|---|---|

| Molecular Formula | C₁₈H₁₃NaO₄S | C₁₄H₁₁Cl₂NO₂ | C₁₃H₁₈O₂ | C₁₄H₁₄O₃ |

| Molecular Weight | 348.3 g/mol | 296.1 g/mol | 206.3 g/mol | 230.3 g/mol |

| Core Structure | Benzofuranacetic acid derivative | Phenylacetic acid derivative | Propionic acid derivative | Naphthylpropionic acid |

| COX Inhibition | High potency (preclinical) | COX-1/COX-2 non-selective | COX-1 preferential | COX-1 preferential |

| Half-Life | Not reported | 1–2 hours | 2–4 hours | 12–17 hours |

| Therapeutic Indications | Preclinical pain/inflammation | Arthritis, migraine | Mild-moderate pain, fever | Chronic inflammation |

| Unique Features | Benzofuran core; sodium salt | Chlorinated phenyl group | Short-acting; OTC availability | Long-acting; high plasma binding |

Key Differentiators

- Structural Uniqueness : Tifurac’s benzofuran ring distinguishes it from diclofenac (phenylacetic acid) and naproxen (naphthylpropionic acid). This structure may enhance membrane permeability and target engagement .

- Potency : Preclinical data suggest Tifurac’s COX inhibition exceeds conventional NSAIDs in rodent models, though clinical data are pending .

- Safety Profile : Unlike diclofenac (linked to cardiovascular risks) and ibuprofen (gastrointestinal toxicity), Tifurac’s sodium salt formulation and benzofuran backbone may mitigate adverse effects, though this requires clinical validation .

Pharmacokinetic and Toxicity Considerations

Q & A

Basic Research Questions

Q. What are the recommended methods for physicochemical characterization of Tifurac sodium anhydrous in academic research?

- Methodological Answer : Key techniques include:

- X-ray Powder Diffraction (XRPD) to confirm crystallinity and anhydrous nature.

- Thermogravimetric Analysis (TGA) to assess thermal stability and detect residual solvents or hydrates.

- Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions.

- Particle Size Analysis (e.g., laser diffraction) to evaluate batch consistency for dissolution studies.

- Reference standardized preparation protocols for sodium phosphate buffers (e.g., USP monographs) to ensure reproducibility in solution preparation .

Q. How should this compound be handled and stored to prevent degradation in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under anhydrous conditions (e.g., desiccants like silica gel) to avoid hygroscopic absorption .

- Handling : Use local exhaust ventilation to minimize dust inhalation. Avoid contact with strong acids or bases, which may alter its chemical stability .

- Documentation : Track storage temperature, humidity, and container integrity in lab notebooks to correlate with batch-specific stability data .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different studies?

- Methodological Answer :

- Standardize Solubility Protocols : Use USP-defined solution preparation methods (e.g., controlled temperature, solvent purity, and stirring rates) .

- Validate Methods : Compare results from HPLC (for concentration) and NMR (for structural integrity) to rule out impurities or degradation .

- Statistical Analysis : Apply ANOVA to assess inter-lab variability, and report confidence intervals for solubility values .

Q. What experimental design principles are critical for assessing the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Buffer Selection : Use USP-grade phosphate or citrate buffers (pH 2–12) to simulate physiological and extreme conditions .

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy or LC-MS, with timepoints aligned to half-life estimations.

- Control Variables : Document ionic strength, temperature (±0.1°C), and dissolved oxygen levels to minimize confounding factors .

Q. How should stability studies for this compound be designed to comply with regulatory guidelines?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months) .

- Analytical Endpoints : Quantify degradation products using mass spectrometry and confirm structural changes via FTIR .

- Data Reporting : Include a table summarizing stability parameters:

| Condition | Timeframe | Key Metrics (e.g., Purity %) | Analytical Method |

|---|---|---|---|

| 25°C/60% RH | 12 months | ≥98% | HPLC |

| 40°C/75% RH | 6 months | ≥95% | LC-MS |

Methodological Considerations for Data Interpretation

Q. What strategies are effective in mitigating batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, stirring rate) and identify critical quality attributes .

- Cross-Validation : Compare data from independent synthesis batches using multivariate analysis (e.g., PCA) to isolate variability sources .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound properties?

- Methodological Answer :

- Model Refinement : Calibrate computational models (e.g., DFT) using experimentally derived thermodynamic data (e.g., ΔHfus from DSC) .

- Error Analysis : Quantify uncertainties in force fields or solvent-effect approximations and correlate with empirical deviations .

- Peer Review : Share raw data and code repositories to enable reproducibility and collaborative troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.